molecular formula C19H22N4O2S B12249195 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

Cat. No.: B12249195
M. Wt: 370.5 g/mol
InChI Key: NCMYNIZXACUHTM-UHFFFAOYSA-N
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Description

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in a suitable medium such as NaOH-DMSO . The piperidine ring can be introduced through nucleophilic substitution reactions, and the benzothiazole moiety can be synthesized via cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring could lead to the formation of carboxylic acids or other oxidized derivatives, while substitution reactions could introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole would depend on its specific application. In a medicinal context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as 2-(1,2,4-oxadiazol-5-yl)anilines, which have been studied for their diverse biological activities . Other related compounds include various benzothiazole derivatives, which are known for their pharmacological properties .

Uniqueness

What sets 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H22N4O2S/c1-11-3-6-14(24-2)15-16(11)26-19(20-15)23-9-7-13(8-10-23)18-22-21-17(25-18)12-4-5-12/h3,6,12-13H,4-5,7-10H2,1-2H3

InChI Key

NCMYNIZXACUHTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCC(CC3)C4=NN=C(O4)C5CC5

Origin of Product

United States

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